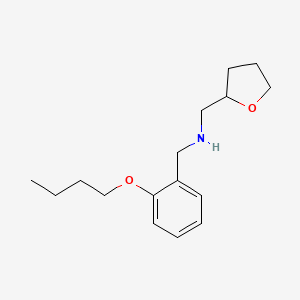

![molecular formula C14H15ClN4S B1389429 N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine CAS No. 1177300-68-3](/img/structure/B1389429.png)

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine

描述

“N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of similar compounds involves nucleophilic substitution of 1-(3-aminopropyl)-imidazole over a chlorinated compound with DMF/TEA at room temperature . The precursor and product are characterized by NMR spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds shows that they are essentially planar and make a dihedral angle with the imidazole plane . In the crystal packing, the molecules are associated by strong intermolecular NH----N hydrogen bonds .Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis

The physical form of similar compounds is solid . They have a high purity, usually around 95% .科学研究应用

Pharmaceuticals: Antimicrobial Agents

Imidazole derivatives are known for their antimicrobial properties. They have been used to develop compounds with antibacterial, antifungal, and antiprotozoal activities . The presence of the imidazole ring in the structure of this compound suggests potential use in creating new antimicrobial agents that could be effective against resistant strains of microorganisms.

Cancer Research: Antitumor Agents

The thiazole moiety, when combined with an imidazole ring, has shown promise in antitumor activity. Compounds similar to the one have been evaluated for their potential against various cancer cell lines, including glioma and hepatocellular carcinoma . This compound could be synthesized and tested for its efficacy in inhibiting tumor growth.

Anti-inflammatory Drugs

Imidazole derivatives have been reported to exhibit anti-inflammatory properties. They can be designed to target specific pathways involved in inflammation, potentially leading to the development of novel anti-inflammatory medications .

Gastrointestinal Therapeutics: Antiulcer Agents

Some imidazole derivatives are used in the treatment of gastrointestinal disorders, including as antiulcer agents. The compound could be investigated for its therapeutic potential in treating ulcers, possibly offering an alternative to existing drugs like omeprazole and pantoprazole .

Neurological Disorders: Neuroprotective Agents

The structural complexity of imidazole derivatives allows for the modulation of various neurological pathways. Research into the neuroprotective applications of such compounds could lead to breakthroughs in the treatment of neurodegenerative diseases .

Enzyme Inhibition: COX Inhibitors

Imidazole compounds have been studied for their cyclooxygenase (COX) inhibitory activity, which is crucial in the development of analgesics and anti-inflammatory drugs. This particular compound could be analyzed for its COX-1 and COX-2 inhibition potential, providing insights into its pain-relieving capabilities .

Antiviral Research

The imidazole ring is a common feature in antiviral drugs. Exploring the antiviral applications of this compound, especially in the context of emerging viral infections, could be highly beneficial .

Chemical Synthesis: Building Blocks

Imidazole derivatives serve as key intermediates in the synthesis of more complex molecules. This compound could be utilized as a building block in organic synthesis, leading to the creation of a variety of specialized chemicals .

作用机制

Target of Action

The compound “N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine” is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities Similar compounds have been reported to target cox-1 and cox-2 enzymes, which play a crucial role in inflammation .

Mode of Action

Similar compounds have been reported to inhibit cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, the compound can potentially reduce inflammation.

Biochemical Pathways

The compound likely affects the biochemical pathways related to inflammation. By inhibiting COX-1 and COX-2 enzymes, it can potentially disrupt the synthesis of prostaglandins, thereby reducing inflammation

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

The result of the compound’s action is likely a reduction in inflammation, given its potential inhibitory effect on COX-1 and COX-2 enzymes . This could potentially lead to a decrease in the production of prostaglandins, key mediators of inflammation.

未来方向

Imidazole has become an important synthon in the development of new drugs due to its broad range of chemical and biological properties . Therefore, “N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine” and similar compounds may have potential applications in the development of new therapeutic agents .

属性

IUPAC Name |

5-chloro-N-(3-imidazol-1-ylpropyl)-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4S/c1-10-11(15)3-4-12-13(10)18-14(20-12)17-5-2-7-19-8-6-16-9-19/h3-4,6,8-9H,2,5,7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFSMAOFMFRMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NCCCN3C=CN=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline](/img/structure/B1389346.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline](/img/structure/B1389351.png)

![[2-(Hexyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389352.png)

![[2-(2-Ethoxyethoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B1389353.png)

![4-(Benzyloxy)-N-[4-(sec-butoxy)benzyl]aniline](/img/structure/B1389355.png)

![N-[3-(2-Ethoxyethoxy)benzyl]-1-heptanamine](/img/structure/B1389356.png)

![N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389358.png)

![3-(Heptyloxy)-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1389359.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389360.png)

![2-Chloro-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389361.png)

![2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1389367.png)